molecular formula C5H9F2NO2 B1467728 2,2-difluoro-N-methoxy-N-methylpropanamide CAS No. 608537-54-8

2,2-difluoro-N-methoxy-N-methylpropanamide

Cat. No. B1467728
CAS RN: 608537-54-8
M. Wt: 153.13 g/mol
InChI Key: IOFFSZHUEANECU-UHFFFAOYSA-N
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Description

“2,2-difluoro-N-methoxy-N-methylpropanamide” is a chemical compound with the molecular formula C4H7F2NO2 . It is a liquid at room temperature .

Physical and Chemical Properties The molecular weight of this compound is 139.1 . It is stored at an ambient temperature .

Scientific Research Applications

Organic Synthesis

2,2-Difluoro-N-methoxy-N-methylpropanamide: is a valuable reagent in organic synthesis, particularly in the introduction of difluoromethyl groups into organic molecules. This compound can act as a difluorocarbene source, facilitating the incorporation of difluoromethyl groups which are increasingly found in pharmaceuticals and agrochemicals due to their unique physicochemical properties .

Medicinal Chemistry

In medicinal chemistry, the difluoromethyl group is known for its ability to modulate the biological activity of molecules2,2-Difluoro-N-methoxy-N-methylpropanamide can be used to synthesize compounds with difluoromethyl functionalities, which may lead to the development of new drugs with improved efficacy and pharmacokinetic profiles .

Peptide Coupling

This compound can also be utilized in peptide coupling reactions as an amide-forming reagent. Its unique structure allows for the formation of stable amide bonds, which are crucial in the synthesis of peptides and proteins for therapeutic use .

Fluorination Agent

As a fluorination agent, 2,2-difluoro-N-methoxy-N-methylpropanamide can introduce fluorine atoms into target molecules. Fluorine atoms are known to significantly alter the binding affinity and metabolic stability of bioactive compounds, making this application critical in drug design .

Material Science

In the field of material science, the introduction of fluorinated groups can enhance the properties of materials, such as increasing their hydrophobicity or stability. This compound’s ability to add difluoromethyl groups makes it a useful tool for the modification of materials .

Agrochemical Research

The difluoromethyl group’s resistance to metabolic degradation makes 2,2-difluoro-N-methoxy-N-methylpropanamide an important compound in the design of agrochemicals. It can be used to create more stable and effective pesticides and herbicides .

Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR spectroscopy, fluorine atoms are excellent probes due to their high sensitivity and distinct chemical shifts. This compound can be used to introduce fluorine atoms into molecules for NMR studies, aiding in the elucidation of molecular structures .

Environmental Studies

Finally, 2,2-difluoro-N-methoxy-N-methylpropanamide can be applied in environmental studies to trace the fate of fluorinated compounds in ecosystems. Its stable difluoromethyl group allows for the tracking of these compounds in various environmental matrices .

Safety and Hazards

The compound is classified as dangerous with hazard statements H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2,2-difluoro-N-methoxy-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO2/c1-5(6,7)4(9)8(2)10-3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFFSZHUEANECU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)OC)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-difluoro-N-methoxy-N-methylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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